REACTION_CXSMILES
|
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.ClC([O:11][CH2:12]C)=O.[NH3:14].Cl.[O:16]1[CH2:20][CH2:19][CH2:18]C1>O>[N:3]1[C:4]2[CH2:5][C:12](=[O:11])[NH:14][C:20](=[O:16])[C:19]=2[CH:18]=[CH:7][CH:6]=1
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-2.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred for 1 h at −2.5±7.5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
a rinse of tetrahydrofuran (1 vol)
|
Type
|
ALIQUOT
|
Details
|
then sampled
|
Type
|
CUSTOM
|
Details
|
On receipt of a successful result the reaction
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
DISTILLATION
|
Details
|
The mixture is distilled under vacuum at <40° C. to 12-14 volumes
|
Type
|
TEMPERATURE
|
Details
|
cooled to 7.5±2.5° C
|
Type
|
STIRRING
|
Details
|
The suspension is stirred ˜1 h at 7.5±2.5° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
WASH
|
Details
|
The solid is washed with water (1 vol)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum (NLT 650 mm of Hg) at 52.5±2.5° C. for 12.0 h.
|
Duration
|
12 h
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
N1=CC=CC=2C(NC(CC12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |